2'-Methoxy-biphenyl-4-sulfonyl chloride
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Overview
Description
2'-Methoxy-biphenyl-4-sulfonyl chloride is an organic compound characterized by a biphenyl core with a methoxy group at the 2' position and a sulfonyl chloride group at the 4 position. This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Biphenyl Synthesis: The synthesis of biphenyl derivatives often starts with the coupling of two phenyl rings. This can be achieved through methods such as the Ullmann reaction, where halogenated phenyl compounds are coupled in the presence of copper catalysts.
Sulfonylation: The sulfonyl chloride group at the 4 position is introduced using chlorosulfonic acid (ClSO3H) or thionyl chloride (SOCl2) in the presence of a suitable solvent like dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process is typically carried out under controlled temperature and pressure to minimize side reactions and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as sulfonic acids and sulfonyl esters.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonic acids or sulfonamides.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl chloride group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base like triethylamine (Et3N).
Major Products Formed:
Sulfonic Acids: Formed through oxidation reactions.
Sulfonyl Esters: Resulting from esterification reactions.
Sulfonamides: Produced through substitution reactions with amines.
Scientific Research Applications
2'-Methoxy-biphenyl-4-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a key intermediate in the synthesis of various biphenyl derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is employed in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2'-Methoxy-biphenyl-4-sulfonyl chloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form strong bonds with various functional groups, leading to the formation of sulfonamides, sulfonic acids, and other derivatives. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
4-Methoxybenzenesulfonyl chloride: Similar in structure but with the methoxy group at the 4 position.
2-Methoxybenzenesulfonyl chloride: Similar in structure but with the methoxy group at the 2 position.
Properties
IUPAC Name |
4-(2-methoxyphenyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-17-13-5-3-2-4-12(13)10-6-8-11(9-7-10)18(14,15)16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAQHEXNULKNCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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